

Application Notes and Protocols for Formaldehyde Analysis using NIOSH Method 3500

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromotropic acid disodium salt*

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This document provides a detailed overview and protocol for the determination of formaldehyde concentration in air samples utilizing the NIOSH Method 3500, which is based on the reaction with chromotropic acid. This colorimetric method is highly sensitive and is particularly well-suited for area sampling.

Principle

NIOSH Method 3500 relies on the reaction of formaldehyde with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) in the presence of concentrated sulfuric acid. This reaction produces a characteristic purple-colored chromogen, and the intensity of the color, measured by spectrophotometry at 580 nm, is directly proportional to the formaldehyde concentration.^{[1][2]} Air is sampled by drawing it through impingers containing a 1% sodium bisulfite solution, which efficiently traps the formaldehyde.^{[1][3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NIOSH Method 3500.

Table 1: Method Performance and Specifications

Parameter	Value	Reference
NIOSH Method Number	3500	[1] [3] [5]
Analytical Method	Visible Absorption Spectrophotometry	[4]
Working Range	0.02 to 4.0 ppm (0.025 to 4.6 mg/m ³) for an 80-L air sample	[3] [4]
Limit of Detection (LOD)	0.04 ppb; 0.5 µg per sample	[1] [4]
Precision (Coefficient of Variation, CV)	0.03 to 0.24, with a pooled CV of 0.09	[5] [6]
Wavelength for Measurement	580 nm	[1] [7]

Table 2: Sampling and Reagent Details

Parameter	Specification	Reference
Sampler	Two impingers in series, each with 20 mL of 1% sodium bisulfite solution	[4]
Recommended Airflow Rate	0.2 to 1.0 L/min	[4]
Total Sample Volume	1 to 100 L	[4]
Chromotropic Acid Reagent	1% (w/v) solution in distilled water, freshly prepared weekly	[3]
Sulfuric Acid	96% concentrated	[3]
Holding Time	30 days at 25 °C in LDPE bottles	[4]

Experimental Protocols

Reagent Preparation

- 1% Sodium Bisulfite Solution: Dissolve 1.0 g of sodium bisulfite (NaHSO_3) in distilled water and dilute to 100 mL. Prepare this solution fresh weekly.[3]
- 1% Chromotropic Acid Solution: Dissolve 0.10 g of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in 10 mL of distilled water. Filter the solution and store it in a brown bottle. This solution should be prepared fresh weekly.[3]
- Formaldehyde Stock Solution (1 mg/mL): A standardized formaldehyde stock solution is required for calibration. This can be prepared from a 37% formalin solution and standardized via titration.[3]
- Calibration Standards: Prepare a series of working standards by diluting the formaldehyde stock solution with 1% sodium bisulfite solution. A typical calibration curve will cover a range of 2 to 20 μg of formaldehyde.[7]

Air Sampling Procedure

- Assemble the sampling train with two impingers in series.
- Add 20 mL of 1% sodium bisulfite solution to each impinger.
- Connect the sampling train to a calibrated personal sampling pump.
- Sample the air at a known flow rate between 0.2 and 1.0 L/min for a total sample volume of 1 to 100 L.[4]
- After sampling, transfer the contents of each impinger to separate, clean 25-mL graduated cylinders and record the volumes.[3]

Sample Analysis

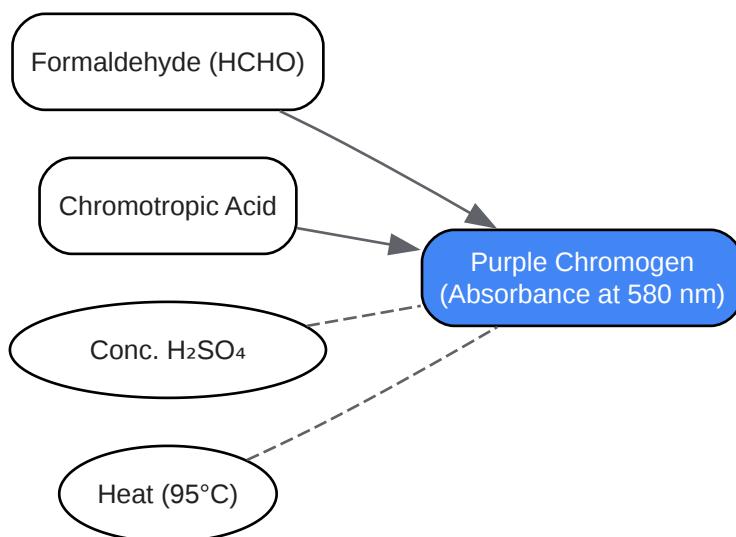
- Pipette a 4-mL aliquot of the sample solution from each impinger into a separate 25-mL glass-stoppered flask.[3][7]
- Add 0.1 mL of the 1% chromotropic acid solution to each flask and mix.[3][7]
- CAUTION: This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment. Slowly and carefully add 6 mL of concentrated

sulfuric acid to each flask. Gently swirl to mix.[3][7]

- Heat the flasks at 95°C for 15 minutes.[3][7]
- Allow the solutions to cool to room temperature for 2-3 hours.[3][7]
- Set a spectrophotometer to a wavelength of 580 nm.[7]
- Transfer the cooled solutions to 1-cm cuvettes and measure the absorbance.
- Prepare a reagent blank and calibration standards and analyze them alongside the samples. [7]
- Construct a calibration curve by plotting the absorbance of the standards against the known formaldehyde concentration (in µg).
- Determine the formaldehyde concentration in the samples from the calibration curve.

Visualizations

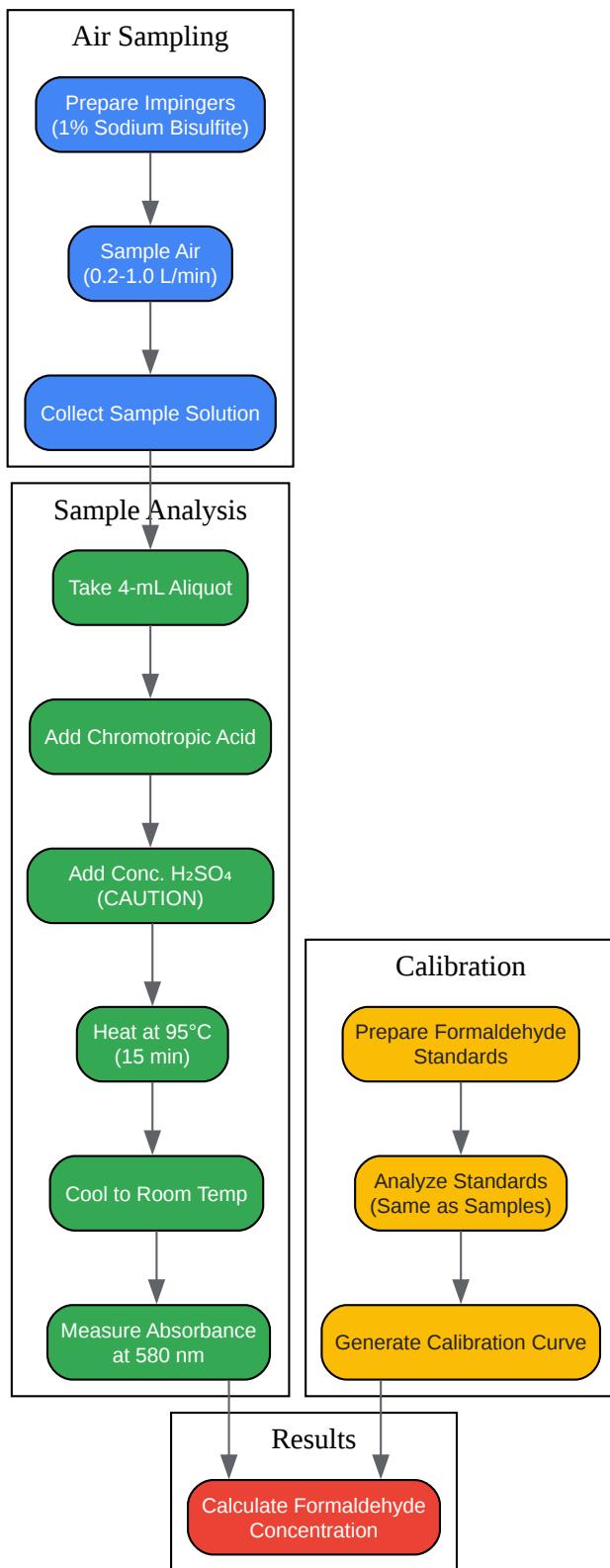
Reaction Pathway



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Caption: Reaction of formaldehyde with chromotropic acid.

Experimental Workflow



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Caption: Workflow for NIOSH Method 3500.

Interferences

It is important to be aware of potential interferences that can affect the accuracy of this method:

- Positive Interference: Oxidizable organic materials can lead to erroneously high results.[3]
- Negative Interference: Phenols, ethanol, higher molecular weight alcohols, olefins, aromatic hydrocarbons, and cyclohexanone can cause a negative bias in the results.[1][3] Phenol in an 8-fold excess over formaldehyde can result in a -10% to -20% bias.[1] Other aldehydes generally do not cause significant interference.[3]

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